molecular formula C16H25NO B3852046 N-ethyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine

N-ethyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine

Cat. No.: B3852046
M. Wt: 247.38 g/mol
InChI Key: RVMGOXYTNHCUJM-UHFFFAOYSA-N
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Description

N-ethyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine is an organic compound with a complex structure that includes an ethyl group, a methoxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine typically involves multiple steps. One common method includes the alkylation of an amine with an appropriate alkyl halide under basic conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine
  • N-ethyl-N-[(4-methoxyphenyl)methyl]-2-methylprop-2-en-1-amine

Uniqueness

N-ethyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-ethyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-7-17(10-12(2)3)11-15-8-9-16(18-6)14(5)13(15)4/h8-9H,2,7,10-11H2,1,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMGOXYTNHCUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=C(C=C1)OC)C)C)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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